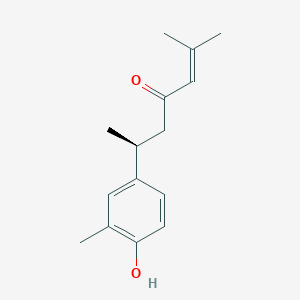

Kaempferol 3-O-rhamninoside

Overview

Description

Kaempferol-3-O-rutinoside (K3R) is a bitter-tasting flavonol glycoside . It can be isolated from the rhizomes of the fern Selliguea feei . K3R has been proven to have biological activities for the prevention and treatment of central nervous system (CNS) diseases .

Synthesis Analysis

K3R is an effective component present in some medicinal plants, such as Carthamus tinc-torius . It is a flavonoid glycoside and takes the form of a yellow amorphous powder . A short and efficient route to kaempferol-3-O-rutinoside has been described .Molecular Structure Analysis

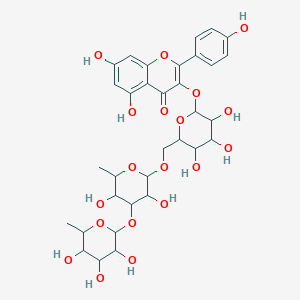

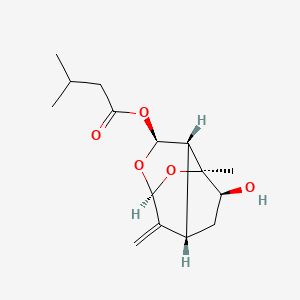

The molecular formula of K3R is C33H40O19 . Its average mass is 740.659 Da and its monoisotopic mass is 740.216370 Da .Chemical Reactions Analysis

The transport of K3R is concentration-dependent . The apparent permeability coefficient (Papp) of K3R lacked directionality, and the efflux rate after adding P-glycoprotein inhibitor did not show a significant change .Physical And Chemical Properties Analysis

K3R is a yellow amorphous powder . Its average mass is 740.659 Da and its monoisotopic mass is 740.216370 Da .Scientific Research Applications

Apoptosis Induction in Cancer Cells : Kaempferol 3-O-rhamninoside has been shown to induce apoptosis in human lymphoblastoid cells, suggesting potential anti-cancer properties (Bhouri et al., 2011).

Protection Against DNA Damage : This compound demonstrated protective effects against DNA damage in human lymphoblastoid TK6 cells, highlighting its genoprotective properties (Bhouri et al., 2012).

Antioxidant Activity : Research has indicated significant antioxidant activity of Kaempferol 3-O-rhamninoside, which could contribute to its potential therapeutic applications (Ammar et al., 2009).

Anti-Inflammatory Properties : Studies have shown that Kaempferol 3-O-rhamninoside possesses anti-inflammatory properties, which may be beneficial in treating various inflammatory diseases (Jing Wang et al., 2018).

Potential in Cancer Therapy : It has been observed to inhibit cell proliferation in breast cancer cells, suggesting its utility in cancer therapy (Diantini et al., 2012).

Neuroprotective Effect : Kaempferol 3-O-rhamninoside exhibits neuroprotective effects, potentially making it useful in treating neurological disorders (Jing Wang et al., 2020).

Antiviral Properties : Some studies have indicated that Kaempferol derivatives, including Kaempferol 3-O-rhamninoside, might have antiviral properties, particularly against coronaviruses (Schwarz et al., 2014).

Mechanism of Action

K3R can pass through the blood-brain barrier (BBB) with passive diffusion . The neuroprotective effects of K3R were related to the stabilization of the mitochondrial membrane and a decrease in reactive oxygen species . K3R effectively triggered cytoskeleton collapse, mitochondrial dysfunction, and consequent calcium overload to achieve apoptosis .

Future Directions

properties

IUPAC Name |

3-[6-[[3,5-dihydroxy-6-methyl-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40O19/c1-10-19(37)23(41)25(43)32(48-10)51-29-20(38)11(2)47-31(27(29)45)46-9-17-21(39)24(42)26(44)33(50-17)52-30-22(40)18-15(36)7-14(35)8-16(18)49-28(30)12-3-5-13(34)6-4-12/h3-8,10-11,17,19-21,23-27,29,31-39,41-45H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYVBMGULWGRDQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OCC3C(C(C(C(O3)OC4=C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)O)O)O)C)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

740.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Kaempferol 3-O-rhamninoside | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-Dimethyl-6-phenylpyrano[3,4-b]pyran-8-one](/img/structure/B1164402.png)

![2-[(2R,3R)-3-(3,5-Dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]-5,7-dihydroxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one](/img/structure/B1164414.png)